3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various substituents, including an ethyl group, dimethyl groups, and a naphthyl-oxoethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Another approach involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
These methods would include the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or coagulation, leading to its anti-inflammatory and anticoagulant effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one
- 6-ethyl-7-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
- 4-(4-methoxyphenyl)-8-methyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2H-chromen-2-one
Uniqueness
3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, and naphthyl-oxoethoxy groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C25H22O4/c1-4-20-15(2)21-11-12-23(16(3)24(21)29-25(20)27)28-14-22(26)19-10-9-17-7-5-6-8-18(17)13-19/h5-13H,4,14H2,1-3H3 |
InChI Key |
JSEBTFCKRNQGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)C)OC1=O)C |
Origin of Product |
United States |
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